molecular formula C18H15NO4 B14094234 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- CAS No. 181048-50-0

4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)-

Cat. No.: B14094234
CAS No.: 181048-50-0
M. Wt: 309.3 g/mol
InChI Key: HMLGEJZZCHPSCK-UHFFFAOYSA-N
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Description

4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)-: is a quinoline derivative known for its diverse applications in various scientific fields Quinoline derivatives are significant due to their presence in numerous biologically active compounds and their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, where isatins react with ketones under acidic conditions to form quinoline derivatives . Another approach includes the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of efficient catalysts and reaction mediums, such as aqueous or solvent-free conditions, can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- involves its interaction with specific molecular targets. For instance, it can act as a fluorescent probe by reacting with aliphatic amines to form highly fluorescent carboxamides . This reaction is facilitated by the compound’s ability to form stable complexes with the target molecules, enhancing their detection and analysis.

Comparison with Similar Compounds

Uniqueness: 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable fluorescent complexes makes it particularly valuable in analytical and medicinal chemistry .

Properties

CAS No.

181048-50-0

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C18H15NO4/c1-22-15-8-5-9-16(23-2)17(15)14-10-12(18(20)21)11-6-3-4-7-13(11)19-14/h3-10H,1-2H3,(H,20,21)

InChI Key

HMLGEJZZCHPSCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)O

Origin of Product

United States

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